Marbofloxacin
Overview
Description
Marbofloxacin is a third-generation fluoroquinolone antibiotic, primarily used in veterinary medicine. It is a carboxylic acid derivative and is known for its broad-spectrum bactericidal activity. This compound is effective against a variety of Gram-negative and Gram-positive bacteria, making it a valuable tool in treating infections in animals .
Mechanism of Action
Target of Action
Marbofloxacin is a third-generation fluoroquinolone antibiotic . The primary target of this compound is bacterial DNA gyrase , an enzyme that is essential for replication, transcription, and repair of bacterial DNA .
Mode of Action
This compound’s mode of action is believed to be similar to other fluoroquinolones. It impairs the function of bacterial DNA gyrase, which results in rapid bactericidal activity . This impairment prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacterial cells cannot replicate, leading to their death .
Biochemical Pathways
This compound affects the biochemical pathway related to bacterial DNA replication . By inhibiting DNA gyrase, it disrupts the supercoiling process, which is necessary for DNA replication and transcription . This disruption leads to the cessation of these processes, resulting in the death of the bacterial cells .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). . After administration, this compound is absorbed and distributed throughout the body. The elimination half-life of this compound is approximately 5.12 to 5.55 hours . These properties influence the bioavailability of this compound, determining its effectiveness in treating infections .
Result of Action
The result of this compound’s action is the death of bacterial cells . By inhibiting DNA gyrase, this compound prevents the replication and transcription of bacterial DNA . This leads to the cessation of these processes, resulting in the death of the bacterial cells . This compound is a broad-spectrum bactericidal agent, effective against many gram-negative bacilli and cocci .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can be influenced by factors such as the presence of other medications, the health status of the patient, and the specific strain of bacteria .
Biochemical Analysis
Biochemical Properties
Marbofloxacin interacts with various enzymes and proteins in biochemical reactions. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are not fully annotated and are scheduled to be researched soon .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not fully documented and are scheduled to be researched soon .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . The specific details of these interactions and any effects on metabolic flux or metabolite levels are not fully documented and are scheduled to be researched soon .
Transport and Distribution
It is known to interact with various transporters or binding proteins . The specific details of these interactions and any effects on its localization or accumulation are not fully documented and are scheduled to be researched soon .
Subcellular Localization
It is known to have targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific details of these processes are not fully documented and are scheduled to be researched soon .
Preparation Methods
The synthesis of marbofloxacin involves multiple steps and conventional reagents. One method includes the reaction of a compound disclosed as Formula (V) with phenylmethane, triethylamine, and N-methylpiperazine, followed by heating and subsequent reactions with potassium hydroxide and other reagents . Industrial production methods focus on continuous operation of multi-step reactions, ensuring high efficiency and convenient operation .
Chemical Reactions Analysis
Marbofloxacin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include potassium hydroxide, ammonium hydroxide, and dichloromethane Major products formed from these reactions include intermediate compounds that are further processed to obtain this compound.
Scientific Research Applications
Marbofloxacin is extensively used in veterinary medicine to treat infections in animals, including respiratory, urinary tract, and skin infections . It is also used in research to study its pharmacokinetics and pharmacodynamics, particularly in models of bacterial infections . Additionally, this compound is used in analytical chemistry for the quantification of antimicrobial agents in various matrices .
Comparison with Similar Compounds
Marbofloxacin is part of the third generation of fluoroquinolones, similar to compounds like enrofloxacin, danofloxacin, and sarafloxacin . Compared to these compounds, this compound has a broader spectrum of activity and better pharmacokinetic properties, such as higher bioavailability and longer half-life . This makes this compound a preferred choice for treating a wide range of bacterial infections in animals .
Similar Compounds
- Enrofloxacin
- Danofloxacin
- Sarafloxacin
This compound stands out due to its unique combination of broad-spectrum activity, high bioavailability, and long half-life, making it a valuable antibiotic in veterinary medicine .
Properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFYOAJNDMUVBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046600 | |
Record name | Marbofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115550-35-1 | |
Record name | Marbofloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115550-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marbofloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115550351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marbofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11426 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Marbofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MARBOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X09WU898T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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